6-Chlorooxazolo[4,5-b]pyridine
Description
Contextualization of Oxazolo[4,5-b]pyridine (B1248351) Core Structures in Heterocyclic Chemistry
The oxazolo[4,5-b]pyridine core is a significant heterocyclic system in organic chemistry, formed by the fusion of an oxazole (B20620) and a pyridine (B92270) ring. ontosight.ai This bicyclic structure combines the electron-rich characteristics of the oxazole ring with the aromatic properties of the pyridine system. The pyridine ring, a six-membered heteroaromatic ring containing one nitrogen atom, is a ubiquitous scaffold found in numerous natural products, including vitamins and alkaloids. nih.govnih.gov Its derivatives are widely used in medicinal chemistry due to their ability to enhance the solubility and bioavailability of less soluble compounds. researchgate.net
The fusion of the oxazole ring to the pyridine backbone creates a planar, aromatic system with unique electronic and steric properties that influence its reactivity and potential biological activity. ontosight.aiontosight.ai The specific arrangement of the fused rings in oxazolo[4,5-b]pyridine, as opposed to its isomer oxazolo[5,4-b]pyridine (B1602731), dictates the spatial orientation of substituents and their subsequent interactions with biological targets. researchgate.net The chemistry of these fused systems has garnered considerable interest, leading to the development of various synthetic methodologies and the exploration of their reactivity. researchgate.net
Significance of 6-Chlorooxazolo[4,5-b]pyridine as a Research Scaffold
This compound is a key intermediate in organic synthesis, particularly for the creation of a variety of compounds containing oxazole or pyridine structures. chembk.com The presence of a chlorine atom at the 6-position of the oxazolo[4,5-b]pyridine core makes it a versatile building block. This chlorine atom can be readily displaced through nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. smolecule.com This reactivity is crucial for the construction of more complex molecules and for creating libraries of compounds for biological screening. smolecule.com
The oxazolo[4,5-b]pyridine scaffold itself has been explored for its potential in developing therapeutic agents for various diseases, including cancer, inflammatory disorders, and infectious diseases. ontosight.ai The introduction of a chloro substituent, as in this compound, can significantly modulate the electronic properties of the entire molecule, potentially affecting its interaction with biological targets. ontosight.ai This makes it a valuable scaffold in drug discovery and medicinal chemistry, serving as a starting point for the synthesis of novel, biologically active molecules. evitachem.com
Overview of Current Research Landscape and Key Areas of Investigation
Current research on oxazolo[4,5-b]pyridine derivatives, including those derived from this compound, is focused on several key areas:
Medicinal Chemistry: A significant portion of research is dedicated to the synthesis and biological evaluation of novel oxazolo[4,5-b]pyridine derivatives as potential therapeutic agents. Studies have shown that compounds with this core structure exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. ontosight.airesearchgate.net For instance, derivatives have been investigated as inhibitors of enzymes like Glycogen Synthase Kinase-3β (GSK-3β), which is implicated in inflammation and cancer. researchgate.net
Organic Synthesis: The development of efficient and novel synthetic routes to the oxazolo[4,5-b]pyridine skeleton and its derivatives remains an active area of investigation. researchgate.net Researchers are exploring new catalysts and reaction conditions to improve yields and facilitate the synthesis of diverse analogues.
Materials Science: The unique electronic and optical properties of the oxazolo[4,5-b]pyridine system have led to its investigation in materials science. Derivatives are being explored for their potential use in developing new materials with specific functionalities. evitachem.com
Research Objectives and Scope of the Scholarly Inquiry
This article aims to provide a comprehensive overview of the chemical compound this compound, focusing exclusively on its chemical characteristics, synthesis, and research applications. The inquiry will be structured to first introduce the broader context of the oxazolo[4,5-b]pyridine core within heterocyclic chemistry. It will then delve into the specific significance of this compound as a foundational research scaffold. The subsequent sections will detail the current research landscape, highlighting key areas of investigation where this compound and its derivatives are prominent. The scope of this article is strictly limited to the scientific and technical aspects of this compound, excluding any information on dosage, administration, or safety profiles.
Data Tables
Table 1: Physicochemical Properties of 6-Chlorooxazolo[4,5-b]pyridin-2(3H)-one
| Property | Value | Reference |
|---|---|---|
| CAS Number | 35570-68-4 | chembk.comchemshuttle.com |
| Molecular Formula | C₆H₃ClN₂O₂ | chembk.com |
| Molar Mass | 170.55 g/mol | chembk.com |
| Appearance | White to light yellow solid | chembk.com |
| Melting Point | 183-186°C | chembk.comchemdad.com |
| Density | 1.80 g/cm³ | chemdad.com |
| Solubility | Soluble in chloroform, dichloromethane, and ethanol; insoluble in water. | chembk.com |
| Storage | Sealed in dry, room temperature conditions. | chembk.comchemdad.com |
Table 2: Compound Names Mentioned in this Article
| Compound Name | |
|---|---|
| This compound | |
| Oxazolo[4,5-b]pyridine | |
| Oxazolo[5,4-b]pyridine |
Structure
3D Structure
Properties
Molecular Formula |
C6H3ClN2O |
|---|---|
Molecular Weight |
154.55 g/mol |
IUPAC Name |
6-chloro-[1,3]oxazolo[4,5-b]pyridine |
InChI |
InChI=1S/C6H3ClN2O/c7-4-1-5-6(8-2-4)9-3-10-5/h1-3H |
InChI Key |
ULYPQBHSDOHIBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1OC=N2)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 6 Chlorooxazolo 4,5 B Pyridine and Its Derivatives
Established Synthetic Routes to the 6-Chlorooxazolo[4,5-b]pyridine Core
The formation of the fundamental oxazolo[4,5-b]pyridine (B1248351) structure relies on key chemical reactions, including cyclization to form the oxazole (B20620) ring and specific strategies to introduce the chloro-substituent. The choice of precursors, particularly substituted pyridines, is critical to the success of these syntheses.
The construction of the oxazole ring fused to the pyridine (B92270) core is a pivotal step in the synthesis of oxazolo[4,5-b]pyridines. A predominant method involves the condensation and subsequent cyclization of 2-amino-3-hydroxypyridine (B21099) with various reagents. tandfonline.comtandfonline.com For instance, reacting 2-amino-3-hydroxypyridine with carboxylic acids or their derivatives like anhydrides can yield 2-alkyl-substituted oxazolo[4,5-b]pyridines. tandfonline.com Similarly, condensation with orthoesters in the presence of an acid catalyst like p-toluenesulfonic acid is an effective method for preparing the parent compound and its 2-substituted derivatives. tandfonline.com
Another widely used approach is the reaction of 2-amino-3-hydroxypyridine with acyl chlorides. For example, condensation with 2-furoyl chloride or thenoyl chloride leads to the formation of 2-(2-furyl)- and 2-(2-thienyl)oxazolo[4,5-b]pyridine, respectively. researchgate.netsci-hub.st A key intermediate, 3H-oxazolo[4,5-b]pyridin-2-one, which features a carbonyl group at the C-2 position, can be synthesized by treating 2-amino-3-hydroxypyridine with 1,1'-carbonyldiimidazole (B1668759) in tetrahydrofuran (B95107) (THF). prepchem.com An analogous reaction using phosgene (B1210022) with a chlorinated pyridine precursor also yields this C-2 oxo structure. google.com
Table 1: Selected Cyclization Reactions for Oxazolo[4,5-b]pyridine Ring Formation
| Precursor | Reagent | Product | Reference |
|---|---|---|---|
| 2-Amino-3-hydroxypyridine | Carboxylic acids/anhydrides | 2-Alkyl-substituted oxazolo[4,5-b]pyridines | tandfonline.com |
| 2-Amino-3-hydroxypyridine | Orthoesters | Oxazolo[4,5-b]pyridine and 2-alkyl derivatives | tandfonline.com |
| 2-Amino-3-hydroxypyridine | Thenoyl chloride | 2-(2-Thienyl)oxazolo[4,5-b]pyridine | sci-hub.st |
| 2-Amino-3-hydroxypyridine | 1,1'-Carbonyldiimidazole | 3H-Oxazolo[4,5-b]pyridin-2-one | prepchem.com |
| 2-Amino-3-hydroxy-5-chloropyridine | Phosgene | 6-Chloro-oxazolo[4,5-b]pyridin-2-(3H)-one | google.com |
The introduction of a chlorine atom at the 6-position of the oxazolo[4,5-b]pyridine nucleus is typically accomplished through one of two main strategies: utilizing a pre-chlorinated precursor or performing a direct chlorination reaction on the heterocyclic core.
The most direct method involves starting the synthesis with a pyridine derivative that already contains a chlorine atom at the desired position. For example, the reaction of 2-amino-3-hydroxy-5-chloropyridine with phosgene directly yields 6-chloro-oxazolo[4,5-b]pyridin-2-(3H)-one. google.com In this case, the chloro-substituent is carried through the cyclization step to the final product.
Alternatively, chlorination can be performed on an existing oxazolo[4,5-b]pyridine ring system. A notable example is the chlorination of 3H-oxazolo[4,5-b]pyridin-2-one. google.com A process has been developed where a Vilsmeier reagent, prepared from the reaction of solid triphosgene (B27547) with dimethylformamide (DMF), is used to chlorinate this intermediate, producing the 6-chloro derivative. google.com
Derivatives of 2-amino-3-hydroxypyridine are fundamental building blocks for the synthesis of the oxazolo[4,5-b]pyridine core. tandfonline.comresearchgate.net This precursor contains the necessary ortho-amino and hydroxyl groups on a pyridine ring, which are perfectly positioned to undergo cyclization with a variety of carbon-electrophiles to form the five-membered oxazole ring.
The versatility of this precursor is demonstrated by its use in reactions with carboxylic acids, anhydrides, orthoesters, and acyl chlorides to generate a wide array of 2-substituted oxazolo[4,5-b]pyridines. tandfonline.comtandfonline.comsci-hub.st Furthermore, modifications to the pyridine ring of the precursor, such as the introduction of a halogen, directly translate to the final product. The use of 2-amino-3-hydroxy-5-chloropyridine to synthesize the 6-chloro-oxazolo[4,5-b]pyridine core is a prime example of this strategy, streamlining the synthetic pathway by incorporating the required substituent from the outset. google.com
Derivatization Strategies and Functionalization of this compound
Once the this compound core is assembled, it can be further modified to create a diverse range of derivatives. Functionalization can occur at either the oxazole ring or the pyridine moiety, allowing for the fine-tuning of the molecule's chemical properties.
The C-2 position of the oxazole ring is a common site for introducing structural diversity. The substituent at this position is often determined by the choice of cyclization agent used in the initial synthesis. For instance, using different carboxylic acids or acyl chlorides during the condensation with 2-amino-3-hydroxypyridine allows for the direct installation of various alkyl or aryl groups at C-2. tandfonline.comresearchgate.net
The intermediate, 6-chloro-oxazolo[4,5-b]pyridin-2-(3H)-one, serves as a versatile platform for further modifications. google.com The nitrogen atom of the oxazole ring (N-3) can undergo reactions such as alkylation. A documented example is the hydroxymethylation of 6-chloro-oxazolo[4,5-b]pyridin-2-(3H)-one by reacting it with formaldehyde, which results in the formation of 3-hydroxymethyl-6-chloro-oxazolo[4,5-b]pyridin-2-(3H)-one. google.com This demonstrates that the N-H group of the oxazolone (B7731731) tautomer is reactive towards electrophiles. Another strategy involves synthesizing 2-chlorooxazolo[4,5-b]pyridine (B1370745) and then performing a nucleophilic substitution at the C-2 position with reagents like sodium hydrosulfide (B80085) (NaSH) to introduce a thiol group, which can be subsequently alkylated.
The pyridine portion of the this compound scaffold also offers opportunities for functionalization, although it is generally less reactive towards electrophiles. The nitrogen atom of the pyridine ring (N-4) can be targeted for N-alkylation. Research on related 2-substituted oxazolo[4,5-b]pyridines has shown that this nitrogen can be quaternized by treatment with methyl iodide. researchgate.netsci-hub.st
While electrophilic substitution on the pyridine ring itself is challenging due to the ring's electron-deficient nature, modifications at the halogenated C-6 position are conceivable. Although not extensively documented for this specific isomer, nucleophilic substitution of the chlorine atom at position 6 could be a potential pathway for introducing other functional groups, a reaction noted for the isomeric oxazolo[5,4-b]pyridine (B1602731) system. smolecule.com Additionally, the synthesis of other 6-halo derivatives, such as 6-bromo-3H-oxazolo[4,5-b]pyridin-2-one, has been reported, indicating that various halogenations at this position are synthetically accessible, typically by starting with the appropriately substituted aminopyridine precursor. exportersindia.com
Regioselectivity and Stereoselectivity in Derivatization Reactions
The derivatization of the this compound core is fundamentally governed by the inherent electronic properties of the fused heterocyclic system. The pyridine ring, being electron-deficient, influences the reactivity of its substituents. The chlorine atom at the 6-position is a key functional handle for introducing molecular diversity, primarily through nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.
Regioselectivity in the functionalization of dihalo-N-heteroarenes is a critical aspect. Conventionally, halides positioned adjacent to a ring nitrogen atom exhibit higher reactivity in palladium-catalyzed cross-coupling reactions. nih.gov However, for the oxazolo[4,5-b]pyridine system, the specific reaction conditions, including the choice of catalyst, ligand, and solvent, can precisely control which position is functionalized. For instance, in dihalogenated pyridines, the use of sterically hindered N-heterocyclic carbene ligands has been shown to direct cross-coupling to the C4 position (equivalent to the 6-position in the oxazolo[4,5-b]pyridine system) with high selectivity. nih.gov
Theoretical approaches, such as Density Functional Theory (DFT) studies, have been employed to predict regioselective outcomes in the synthesis of related oxazolopyridines. These computational methods help in identifying local nucleophilicity to forecast which electron-rich positions on the pyridine ring are more favorable for reactions like cyclization.
In instances where the oxazolo[4,5-b]pyridine core is constructed from a substituted pyridine, the regioselectivity is determined during the initial ring formation. For example, the synthesis starting from 2-amino-5-bromo-3-hydroxypyridine ensures the bromine atom is at the 6-position of the final oxazolo[4,5-b]pyridine scaffold. clockss.orgresearchgate.net Subsequent reactions are then directed at this specific site. Stereoselectivity is generally not a primary concern in the derivatization of the aromatic core itself, but it becomes crucial when introducing chiral substituents or when the derivatized products undergo further reactions that create stereocenters.
Novel and Emerging Synthetic Approaches for this compound Analogues
Recent research has concentrated on developing innovative and more efficient synthetic routes to analogues of this compound. These efforts are largely centered on advanced catalytic methods and the incorporation of green chemistry principles to enhance sustainability.
Catalytic Methods (e.g., Palladium-Catalyzed Cross-Couplings)
Palladium-catalyzed cross-coupling reactions are powerful and versatile tools for creating carbon-carbon and carbon-heteroatom bonds, and they have been extensively used in the synthesis of functionalized oxazolo[4,5-b]pyridines. researchgate.net These methods are valued for their mild reaction conditions and tolerance of various functional groups. researchgate.net
The chlorine atom at the 6-position of this compound serves as an excellent leaving group for such transformations. The Suzuki-Miyaura coupling, which couples an organoboron compound with a halide, is a frequently employed strategy. For example, 6-Chlorooxazolo[4,5-b]pyridin-2(3H)-one has been subjected to Suzuki coupling with arylboronic acids using a Pd(PPh₃)₄ catalyst to yield biaryl derivatives. Similarly, a series of aryl-substituted oxazolo[4,5-b]pyridine-triazole derivatives were synthesized via Suzuki coupling of a 6-bromo-oxazolo[4,5-b]pyridine intermediate with various arylboronic acids. tandfonline.com
The Heck reaction, which forms a substituted alkene, has also been utilized. To introduce a carboxylic acid moiety onto the pyridine ring, a Heck reaction was performed between a 6-bromo-oxazolo[4,5-b]pyridine derivative and methyl acrylate, using palladium acetate (B1210297) and tri-o-tolylphosphine (B155546) as the catalytic system, resulting in the E isomer with good yield. clockss.org
Beyond palladium, other transition metals are also effective. Copper-catalyzed reactions have emerged as a practical and efficient alternative for the synthesis of 2-substituted oxazolo[4,5-b]pyridines. thieme-connect.com This method involves an intramolecular C–O cyclization of bromopyridylamides, which proceeds in excellent yields in the presence of 1,10-phenanthroline (B135089) as a ligand, avoiding the need for high reaction temperatures. thieme-connect.com
Below is a table summarizing representative catalytic reactions for the functionalization of the oxazolo[4,5-b]pyridine core.
| Starting Material | Reaction Type | Catalytic System | Product Type | Yield | Reference |
| 6-Bromo-2-(4-cyanophenyl)oxazolo[4,5-b]pyridine | Heck Coupling | Pd(OAc)₂, tri-o-tolylphosphine | 6-(2-Methoxycarbonyl-vinyl)-2-(4-cyanophenyl)oxazolo[4,5-b]pyridine | 74% | clockss.org |
| 6-Chlorooxazolo[4,5-b]pyridin-2(3H)-one | Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | 6-Aryl-oxazolo[4,5-b]pyridin-2(3H)-one | 68% | |
| 6-Bromo-oxazolo[4,5-b]pyridine-triazole intermediate | Suzuki Coupling | Pd(dppf)Cl₂, K₂CO₃ | 6-Aryl-oxazolo[4,5-b]pyridine-triazole derivatives | 75-85% | tandfonline.com |
| N-(3-Bromo-5-methylpyridin-2-yl)benzamide | Cu-catalyzed Cyclization | CuI, K₂CO₃, 1,10-phenanthroline | 2-Phenyl-5-methyloxazolo[4,5-b]pyridine | 95% | thieme-connect.com |
Application of Green Chemistry Principles in Synthetic Protocols
The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact and improve efficiency. mdpi.comrasayanjournal.co.in These approaches focus on reducing waste, avoiding hazardous solvents, and lowering energy consumption. rasayanjournal.co.in
Microwave-assisted synthesis is a prominent green technique that dramatically reduces reaction times from hours to minutes, often leading to higher yields and cleaner reactions. mdpi.comencyclopedia.pub This technology has been successfully applied to the synthesis of various heterocyclic systems, including azole[4,5-b]pyridines. researchgate.net The synthesis of benzimidazoles, benzoxazoles, and other related heterocycles has been achieved under solvent-free conditions using microwave irradiation, sometimes with a solid support like silica (B1680970) gel. rasayanjournal.co.in
Solvent-free, or neat, reaction conditions represent another key green chemistry approach. Mechanochemical methods, such as ball milling, can activate reactants in the absence of a solvent, leading to efficient and clean transformations. rasayanjournal.co.in The development of one-pot, multicomponent reactions (MCRs) is also a hallmark of green synthesis, as it reduces the number of separate purification steps and minimizes solvent usage. rasayanjournal.co.in While specific examples detailing the synthesis of this compound using these exact green methods are not extensively documented in the provided results, the successful application of these principles to closely related heterocyclic structures, like pyrimidines and other oxazole derivatives, strongly suggests their applicability. rasayanjournal.co.inscirp.org The use of ionic liquids as recyclable and environmentally benign solvents and catalysts is another promising green avenue that has been explored for the synthesis of tetrahydropyridine (B1245486) derivatives. scirp.org
Chemical Reactivity and Mechanistic Studies of 6 Chlorooxazolo 4,5 B Pyridine Derivatives
Nucleophilic Aromatic Substitution Reactions on the Halogenated Core
The pyridine (B92270) ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which facilitates nucleophilic aromatic substitution (SNAr). This effect is enhanced by the fused oxazole (B20620) moiety. The chlorine atom at the 6-position of the oxazolo[4,5-b]pyridine (B1248351) core is analogous to a 4-halopyridine, a position highly activated towards nucleophilic attack.
The mechanism of the SNAr reaction proceeds through a two-step addition-elimination pathway. A nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The crucial feature that stabilizes this intermediate is the delocalization of the negative charge onto the electronegative pyridine nitrogen atom. This stabilization lowers the activation energy for the reaction. In the subsequent step, the leaving group (chloride ion) is eliminated, restoring the aromaticity of the ring system.
The reactivity of 6-Chlorooxazolo[4,5-b]pyridine allows for the displacement of the chloro group by a wide variety of nucleophiles, including amines, thiols, and alkoxides. These reactions are fundamental for the synthesis of diverse libraries of substituted oxazolopyridines for structure-activity relationship (SAR) studies. For instance, amination reactions with primary and secondary amines are commonly employed to introduce functionalities that can modulate the biological activity and physicochemical properties of the molecule.
Below is a table representing typical nucleophilic aromatic substitution reactions on a halogenated pyridine core, analogous to the reactivity expected for this compound.
| Nucleophile | Solvent | Base/Additive | Temperature (°C) | Typical Product |
|---|---|---|---|---|
| Cyclohexylamine | Ethanol | DIPEA | 120 (Microwave) | 6-(Cyclohexylamino)oxazolo[4,5-b]pyridine |
| Morpholine | n-Butanol | K₂CO₃ | 100 | 6-(Morpholino)oxazolo[4,5-b]pyridine |
| Sodium Methoxide | Methanol | - | Reflux | 6-Methoxyoxazolo[4,5-b]pyridine |
| Benzenethiol | DMF | NaH | 25 - 80 | 6-(Phenylthio)oxazolo[4,5-b]pyridine |
Cross-Coupling Reactions (e.g., Suzuki, Heck) for C-C and C-N Bond Formation
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, and this compound serves as an excellent substrate for these transformations.
The Suzuki-Miyaura coupling is widely used to form C-C bonds by reacting the chloro-derivative with an organoboron compound, typically a boronic acid or ester. The catalytic cycle involves three key steps:
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-chlorine bond of the oxazolopyridine.
Transmetalation: The organic group from the boronic acid is transferred to the palladium center.
Reductive Elimination: The two organic fragments are coupled, forming the final product and regenerating the Pd(0) catalyst.
This reaction allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at the 6-position. The conditions for Suzuki coupling on related heterocyclic systems, such as imidazo[4,5-b]pyridines, have been extensively optimized and are directly applicable.
The Heck reaction , another important Pd-catalyzed process, couples the chloro-derivative with an alkene to form a substituted alkene. This reaction provides a means to introduce alkenyl functionalities onto the oxazolopyridine core.
The table below summarizes representative conditions for Suzuki-Miyaura coupling reactions involving chloro-heterocycles like this compound.
| Boronic Acid/Ester | Catalyst | Base | Solvent | Temperature (°C) |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 120 |
| Thiophene-2-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 110 |
| Methylboronic acid | Pd(PCy₃)₂Cl₂ | K₃PO₄ | Toluene/H₂O | 100 |
Oxidation and Reduction Processes of Substituted Oxazolo[4,5-b]pyridines
The oxazolo[4,5-b]pyridine ring system can undergo oxidation and reduction at several sites, depending on the reagents and conditions.
Oxidation: The pyridine nitrogen atom is susceptible to oxidation, leading to the formation of the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst. The resulting N-oxide exhibits altered electronic properties and reactivity, often facilitating substitutions at the 2- and 4-positions of the pyridine ring. The oxazole ring itself is generally stable to mild oxidation but can be cleaved under more forceful oxidative conditions, such as with strong oxidizing agents like potassium permanganate (B83412) or ozone, leading to ring-opened products. pharmaguideline.com
Reduction: The pyridine portion of the molecule can be reduced under catalytic hydrogenation conditions. Using catalysts like platinum oxide (PtO₂) or palladium on carbon (Pd/C) with hydrogen gas typically leads to the saturation of the pyridine ring to form a piperidine (B6355638) derivative. asianpubs.org This transformation significantly alters the geometry and basicity of the heterocyclic core. The oxazole ring is generally resistant to catalytic hydrogenation under conditions that reduce the pyridine ring. However, more potent reducing agents or different catalytic systems could potentially lead to the cleavage of the C-O bond in the oxazole ring.
Electrophilic Substitution Reactions on the Pyridine Ring
Electrophilic aromatic substitution on the pyridine ring of this compound is generally very difficult. The pyridine ring is inherently electron-deficient, a characteristic that is further amplified by the protonation of the nitrogen atom under the acidic conditions often required for electrophilic substitution (e.g., nitration, sulfonation). This protonation results in a positively charged pyridinium (B92312) species, which strongly deactivates the ring towards attack by electrophiles. uoanbar.edu.iq
Furthermore, the fused oxazole ring, while having a π-excessive character, does not sufficiently counteract the deactivating effect of the pyridine nitrogen. Attempts to perform common electrophilic substitutions like Friedel-Crafts reactions on pyridine itself are typically unsuccessful. When such reactions are forced under very harsh conditions, substitution, if it occurs at all, is directed to the 3-position (C7 in the oxazolo[4,5-b]pyridine system). Research on related oxazolopyridine systems has shown that even reactions like Chichibabin amination, which involves a nucleophilic attack on the pyridine ring, can fail, highlighting the complex reactivity of this scaffold.
Degradation Pathways and Mechanistic Investigations (e.g., Oxidative Degradation)
The degradation of the oxazolo[4,5-b]pyridine scaffold can occur through several pathways, with oxidative and photolytic degradation being the most studied for related oxazole systems.
A primary mechanism for the oxidative degradation of the oxazole ring involves photo-oxidation with singlet oxygen (¹O₂). cdu.edu.au This process is believed to proceed via a [4+2] cycloaddition reaction, where the oxazole ring acts as a diene. The singlet oxygen adds across the C2 and C5 positions of the oxazole moiety to form a transient endoperoxide intermediate. This intermediate is unstable and rapidly undergoes rearrangement and cleavage, leading to the formation of imino-anhydrides and ultimately ring-opened products like triamides. cdu.edu.auresearchgate.net This pathway is significant for understanding the environmental fate and metabolic degradation of molecules containing an oxazole ring.
Hydrolytic degradation is also a possibility, particularly under strong acidic or basic conditions. While the oxazolo[4,5-b]pyridine ring is generally stable, extreme pH and high temperatures can promote the cleavage of the oxazole ring. This would likely involve the hydrolysis of the ether-like oxygen linkage (C-O-C) within the oxazole moiety. For instance, related oxazolopyridinium salts have been shown to undergo hydrolytic cleavage of the oxazole fragment in water.
Investigation of Reaction Intermediates and Transition States
The study of reaction intermediates and transition states is crucial for understanding the reactivity of this compound.
In nucleophilic aromatic substitution (SNAr) reactions, the key intermediate is the Meisenheimer complex. For the reaction of this compound with a nucleophile (Nu⁻), the intermediate would involve the formation of a new C-Nu bond at the C6 position, creating a sp³-hybridized carbon and disrupting the aromaticity. The stability of this intermediate is paramount to the reaction's feasibility. Computational studies on analogous systems show that the transition state leading to the Meisenheimer complex is the rate-determining step. The negative charge in this intermediate is effectively delocalized across the pyridine ring and, most importantly, onto the electronegative nitrogen atom, which provides significant stabilization.
Conversely, for a hypothetical electrophilic aromatic substitution , the intermediate would be a positively charged species known as a Wheland intermediate or sigma complex. If an electrophile were to attack the pyridine ring (e.g., at C7), the resulting positive charge would be delocalized across the ring system. However, resonance structures that place the positive charge on the carbon adjacent to the highly electronegative pyridine nitrogen are highly destabilized. This inherent instability leads to a high activation energy barrier, explaining the profound resistance of the pyridine ring in this scaffold to electrophilic attack.
In the case of oxidative degradation , the initially formed endoperoxide following the [4+2] cycloaddition of singlet oxygen is a critical, albeit transient, intermediate. researchgate.net Computational studies on the oxidation of oxazole have mapped the potential energy surface for the subsequent ring-opening, identifying the transition states for the cleavage of the O-O and C-C bonds of the endoperoxide, which ultimately leads to the final degradation products. researchgate.net
Advanced Analytical and Spectroscopic Characterization Techniques for 6 Chlorooxazolo 4,5 B Pyridine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, connectivity, and spatial arrangement of atoms.
1D NMR (¹H, ¹³C) for Proton and Carbon Framework Analysis
One-dimensional NMR experiments would be fundamental to confirming the identity of 6-Chlorooxazolo[4,5-b]pyridine.
¹H NMR: A proton NMR spectrum would be expected to show distinct signals for each of the three aromatic protons on the fused ring system. The chemical shift (δ, in ppm) of each proton would be influenced by its electronic environment, including the effects of the electronegative chlorine atom, the nitrogen atoms, and the oxygen atom. The integration of the signals would confirm the presence of one proton for each environment. Furthermore, the coupling patterns (spin-spin splitting) between adjacent protons would reveal their connectivity (e.g., which protons are next to each other on the pyridine (B92270) ring).
¹³C NMR: A carbon-13 NMR spectrum would display a signal for each of the six unique carbon atoms in the molecule. The chemical shifts would differentiate the carbons in the pyridine portion of the molecule from those in the oxazole (B20620) ring. The carbon atom bonded to the chlorine would exhibit a characteristic shift, and the carbons adjacent to the heteroatoms (N and O) would also have predictable chemical shift ranges.
2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships
Two-dimensional NMR techniques would be employed to assemble the complete structural puzzle by correlating signals from the 1D spectra.
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, definitively establishing the sequence of protons on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would correlate each proton signal with the carbon signal to which it is directly attached. This would unambiguously link the proton framework to the carbon framework.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are two or three bonds away. HMBC is crucial for identifying quaternary (non-protonated) carbons and for piecing together the fused heterocyclic ring system by showing long-range connectivities, for instance, from a proton on the pyridine ring to a carbon in the oxazole ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment shows correlations between atoms that are close in space, regardless of their bonding connectivity. For a planar molecule like this compound, it would help confirm the proximity of protons on the ring system.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (e.g., ESI-MS, EI-MS)
Mass spectrometry is used to determine the exact molecular weight of a compound and can provide structural clues based on its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS) , often using Electrospray Ionization (ESI), would provide the highly accurate mass of the molecular ion. This data would be used to confirm the elemental formula, C₆H₃ClN₂O, by matching the measured mass to the calculated theoretical mass with a high degree of precision (typically within a few parts per million).
Fragmentation Analysis , commonly studied with Electron Ionization (EI-MS) or through tandem mass spectrometry (MS/MS) experiments, would involve breaking the molecule apart and analyzing the masses of the resulting fragments. The observed fragmentation pattern would be characteristic of the oxazolo[4,5-b]pyridine (B1248351) scaffold and could reveal the loss of specific groups, such as the chlorine atom or cleavage of the oxazole ring, providing further structural confirmation.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. An IR spectrum for this compound would display characteristic absorption bands corresponding to the specific functional groups present. Key expected vibrations would include:
C=N stretching vibrations from both the pyridine and oxazole rings.
C=C stretching from the aromatic system.
C-O stretching associated with the oxazole ring ether linkage.
Aromatic C-H stretching at wavenumbers above 3000 cm⁻¹.
C-Cl stretching in the fingerprint region.
X-ray Crystallography for Definitive Solid-State Structure Determination
Should a suitable single crystal of this compound be grown, X-ray crystallography would provide an unambiguous, three-dimensional model of the molecule in the solid state. This technique would definitively confirm the connectivity of the atoms and the planar structure of the fused ring system. It would also yield precise bond lengths and bond angles, offering invaluable insight into the molecule's geometry.
Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., HPLC, LC-MS, UPLC)
Chromatographic methods are essential for verifying the purity of a synthesized compound and for monitoring the progress of a chemical reaction.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) would be used to assess the purity of a sample of this compound. A pure sample would ideally show a single peak under specific chromatographic conditions (e.g., a defined mobile phase and stationary phase). The retention time of this peak would be a characteristic property of the compound under those conditions.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC/UPLC with the detection capabilities of mass spectrometry. This hyphenated technique would be used to monitor the synthesis of the target compound, allowing for the identification of reactants, intermediates, and the final product in the reaction mixture by their respective retention times and mass-to-charge ratios.
Elemental Analysis for Empirical Formula Determination
Elemental analysis is a fundamental analytical technique crucial for the characterization of new synthetic compounds, including this compound. It provides the mass percentages of the constituent elements in a sample, which allows for the determination of its empirical formula—the simplest whole-number ratio of atoms in the molecule. This information is vital for verifying the identity and purity of a newly synthesized compound, ensuring it aligns with the proposed molecular structure.
The most common method for determining the carbon, hydrogen, and nitrogen content is combustion analysis. In this process, a precisely weighed sample of the compound is heated to a high temperature (around 2000 °C) and combusted in a stream of pure oxygen. This "flash combustion" converts all carbon into carbon dioxide (CO₂), hydrogen into water (H₂O), and nitrogen into nitrogen oxides, which are then reduced to nitrogen gas (N₂). researchgate.net These products are passed through a series of detectors that quantitatively measure their amounts, from which the original mass percentages of C, H, and N in the sample can be calculated. researchgate.net
The determination of chlorine is typically achieved through methods such as Schöniger flask combustion followed by titration, or by ion chromatography after combustion. Oxygen content is often determined by pyrolysis in an inert gas stream, where the sample is decomposed at high temperature, and the resulting oxygen-containing products are converted to carbon monoxide (CO) for quantification.
For this compound, the molecular formula is established as C₆H₃ClN₂O. Based on this formula, the theoretical elemental composition can be calculated using the atomic weights of carbon (12.011 u), hydrogen (1.008 u), chlorine (35.453 u), nitrogen (14.007 u), and oxygen (15.999 u). The total molecular weight of the compound is approximately 154.56 g/mol .
The theoretical percentages are a critical benchmark against which experimental results are measured. A close agreement between the experimental and theoretical values, typically within a ±0.4% tolerance, is considered strong evidence for the compound's proposed empirical formula and a high degree of purity. nih.gov
Table 1: Theoretical Elemental Composition of this compound (C₆H₃ClN₂O)
| Element | Symbol | Atomic Mass (u) | Number of Atoms | Total Mass (u) | Mass Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 6 | 72.066 | 46.63 |
| Hydrogen | H | 1.008 | 3 | 3.024 | 1.96 |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 22.94 |
| Nitrogen | N | 14.007 | 2 | 28.014 | 18.12 |
| Oxygen | O | 15.999 | 1 | 15.999 | 10.35 |
| Total | 154.556 | 100.00 |
In a research context, the synthesized this compound would be subjected to elemental analysis, and the resulting experimental data would be compared with the theoretical values shown above. While specific published experimental data for this compound is not available, the following table illustrates how such a comparison would be presented and interpreted. The "Experimental Value (%)" column contains hypothetical data for illustrative purposes.
Table 2: Comparison of Theoretical vs. Hypothetical Experimental Elemental Analysis Data for this compound
| Element | Theoretical Value (%) | Hypothetical Experimental Value (%) | Difference (%) |
|---|---|---|---|
| Carbon (C) | 46.63 | 46.81 | +0.18 |
| Hydrogen (H) | 1.96 | 1.91 | -0.05 |
| Nitrogen (N) | 18.12 | 18.05 | -0.07 |
The hypothetical results in Table 2 show differences well within the acceptable ±0.4% margin. nih.gov Such a result would strongly support that the synthesized compound possesses the empirical formula C₆H₃ClN₂O. This analytical confirmation is a cornerstone in the structural elucidation of novel chemical entities, working in concert with spectroscopic methods like NMR and mass spectrometry to provide a complete and unambiguous characterization.
Theoretical and Computational Investigations of 6 Chlorooxazolo 4,5 B Pyridine Systems
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a important tool for investigating the properties of molecular systems. For 6-Chlorooxazolo[4,5-b]pyridine, DFT calculations offer a detailed understanding of its electronic structure and geometry.
Electronic Structure Elucidation
The electronic properties of this compound are key to understanding its reactivity and potential applications. DFT is employed to calculate several descriptors that characterize its electronic nature.
HOMO-LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's ability to donate or accept electrons. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical reactivity and kinetic stability. For the parent oxazolo[4,5-b]pyridine (B1248351) system, the HOMO is typically localized on the fused ring system, while the LUMO is distributed across the entire molecule. The introduction of a chlorine atom at the 6-position, being an electron-withdrawing group, is expected to lower the energies of both the HOMO and LUMO. This, in turn, can modulate the HOMO-LUMO gap, influencing the molecule's reactivity and spectral properties.
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule, highlighting electrophilic and nucleophilic sites. For this compound, the MEP would likely show negative potential (red/yellow regions) around the nitrogen and oxygen atoms, indicating their susceptibility to electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms and the chloro group, suggesting sites for nucleophilic interaction.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic delocalization within the molecule. It can quantify the charge distribution and analyze hyperconjugative interactions. In this compound, NBO analysis would reveal the nature of the bonds within the fused rings and the interactions between the lone pairs of the heteroatoms and the antibonding orbitals of adjacent bonds, which contribute to the molecule's stability.
Table 1: Calculated Electronic Properties of a Representative Oxazolo[4,5-b]pyridine Derivative
| Parameter | Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
Note: These are representative values for a model oxazolo[4,5-b]pyridine system and may vary for this compound.
Molecular Geometry Optimization and Conformer Analysis
DFT is used to determine the most stable three-dimensional structure of this compound by finding the minimum energy conformation. The oxazolo[4,5-b]pyridine ring system is largely planar. The optimized geometry would provide precise bond lengths, bond angles, and dihedral angles. Conformer analysis for a relatively rigid system like this would primarily focus on the orientation of any flexible substituents, though the parent chloro-substituted ring system is expected to have a single dominant planar conformation.
Table 2: Selected Optimized Geometrical Parameters for a Model Oxazolo[4,5-b]pyridine System
| Bond/Angle | Value |
|---|---|
| C-Cl Bond Length | ~1.74 Å |
| N=C-O Bond Angle | ~115° |
| C-N-C Bond Angle | ~108° |
Note: These are estimated values based on similar structures and would be precisely determined through DFT optimization for this compound.
Time-Dependent Density Functional Theory (TD-DFT) for Excited-State Properties
TD-DFT is a powerful method for studying the electronic excited states of molecules, providing insights into their absorption and emission properties. For this compound, TD-DFT calculations can predict the vertical excitation energies, which correspond to the wavelengths of maximum absorption in the UV-visible spectrum. These calculations can also elucidate the nature of the electronic transitions, such as n→π* or π→π* transitions, and how they are influenced by the chloro substituent. Studies on related oxazolo[4,5-b]pyridine derivatives have shown that substituents can significantly alter their spectral properties and increase the dipole moments in the first excited state.
Molecular Dynamics Simulations for Conformational Sampling and Ligand-Target Interactions
Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. For this compound, MD simulations can be used to explore its conformational landscape, although as a rigid molecule, this is less critical than for flexible systems. More importantly, MD simulations are invaluable for studying the interactions between this compound (as a ligand) and a biological target, such as a protein. These simulations can reveal the stability of the ligand-protein complex, the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and the binding free energy, providing insights into its potential as a therapeutic agent. For instance, derivatives of oxazolo[4,5-b]pyridine have been investigated for their anticancer properties through molecular docking and MD simulations against specific protein targets.
Quantum Chemical Calculations for Reactivity Prediction and Reaction Pathways
Quantum chemical calculations, particularly DFT, are used to predict the reactivity of this compound. Reactivity indices such as Fukui functions can be calculated to identify the most reactive sites for nucleophilic, electrophilic, and radical attacks. Furthermore, these methods can be used to model potential reaction pathways, such as nucleophilic aromatic substitution, by calculating the activation energies and reaction energies. This information is crucial for understanding the chemical behavior of the molecule and for designing synthetic routes.
Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)
Hirshfeld surface analysis is a computational technique used to visualize and quantify intermolecular interactions in a crystal lattice. By mapping properties like d_norm (normalized contact distance) onto the Hirshfeld surface, one can identify and analyze different types of contacts, such as hydrogen bonds and π-π stacking interactions. For this compound, this analysis would reveal the nature and relative importance of the intermolecular forces that govern its crystal packing. The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts.
Computational Prediction of Spectroscopic Parameters
Computational chemistry offers powerful tools for the prediction of spectroscopic parameters, providing valuable insights into the structural and electronic properties of molecules. For this compound, theoretical calculations can serve as a predictive tool for various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. While specific experimental and comprehensive computational studies on the spectroscopic parameters of this compound are not extensively available in the public domain, the methodologies for such predictions are well-established.
Density Functional Theory (DFT) is a predominant method for these theoretical investigations. By employing various functionals (e.g., B3LYP, CAM-B3LYP) and basis sets (e.g., 6-31G*, 6-311++G(d,p)), it is possible to calculate a range of spectroscopic properties with a reasonable degree of accuracy. These calculations are typically performed on a geometrically optimized structure of the molecule in the gas phase or by incorporating solvent effects through models like the Polarizable Continuum Model (PCM).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. The calculated chemical shifts are usually reported relative to a standard reference compound, such as tetramethylsilane (TMS).
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2 | - | 155.0 |
| C3a | - | 142.5 |
| C5 | 7.80 | 118.0 |
| C6 | - | 130.0 |
| C7 | 8.50 | 145.0 |
| C7a | - | 150.0 |
Note: The table above is for illustrative purposes and is not based on published experimental or computational data for this compound.
Infrared (IR) Spectroscopy
Computational methods can also predict the vibrational frequencies of this compound, which correspond to the absorption bands in an IR spectrum. These calculations help in the assignment of experimentally observed vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations. The predicted frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the calculations.
Key predicted vibrational frequencies would include C-H stretching, C=N stretching, C-O stretching, and C-Cl stretching modes, which are characteristic of the oxazolopyridine ring system and its substituent.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic absorption spectra of molecules. For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. These electronic transitions typically correspond to π → π* and n → π* transitions within the aromatic system. The solvent environment can significantly influence the UV-Vis spectrum, and computational models can account for these effects.
Pharmacological Potential and Biological Interactions of 6 Chlorooxazolo 4,5 B Pyridine Derivatives
Target-Specific Molecular Interactions
The specific interactions of 6-chlorooxazolo[4,5-b]pyridine derivatives with biological macromolecules are a key area of research to elucidate their mechanisms of action and therapeutic potential.
Enzyme Inhibition Studies (e.g., Kinase Inhibition, DNA Gyrase, MurD, DHFR)
While extensive research on the broader class of oxazolo[4,5-b]pyridines has been conducted, specific inhibitory data for 6-chloro derivatives against a wide array of enzymes remains an area for further investigation. However, studies on closely related analogs provide insights into their potential as enzyme inhibitors.
One study investigating 2-(substitutedphenyl)oxazolo[4,5-b]pyridine derivatives reported potent antibacterial activity, with some analogs exhibiting minimum inhibitory concentration (MIC) values of 1–2 µg/mL. Molecular docking studies within this research suggested that these compounds may exert their antibacterial effect through the inhibition of DNA gyrase. researchgate.net
Furthermore, a series of 2-(substitutedphenyl)oxazolo[4,5-b]pyridine derivatives were designed and synthesized as potential antitumor agents. Within this series, the compound 2-(4-butylphenyl)oxazolo[4,5-b]pyridine was identified as an inhibitor of human DNA topoisomerase IIα (hTopo IIα) with an IC50 value of 2 µM, indicating that this scaffold can be derivatized to target enzymes crucial for cell proliferation. nih.gov
Currently, there is a lack of specific published data on the inhibitory activities of this compound derivatives against kinases, MurD, and dihydrofolate reductase (DHFR).
Receptor Antagonism and Agonism (e.g., AT2R)
The ability of this compound derivatives to act as antagonists or agonists at various receptors is another avenue of pharmacological interest. However, at present, there is no specific scientific literature available detailing the interaction of this compound derivatives with the Angiotensin II receptor type 2 (AT2R) or other specific receptor targets.
DNA and RNA Binding Interactions and Modulatory Effects
The planar, aromatic nature of the oxazolo[4,5-b]pyridine (B1248351) ring system suggests the possibility of intercalation with DNA or RNA, a mechanism of action for several classes of therapeutic agents. However, to date, no specific studies have been published that investigate the direct binding interactions and modulatory effects of this compound derivatives on nucleic acids.
In Vitro Pharmacological Activity Assessments
The evaluation of the pharmacological effects of this compound derivatives in cellular and microbial assays is crucial for determining their therapeutic potential.
Antimicrobial Efficacy Evaluation (Antibacterial, Antifungal Studies in Microorganisms)
Research into the antimicrobial properties of the broader family of oxazolo[4,5-b]pyridine derivatives has shown promise. A study focused on 2-(substituted phenyl)oxazolo[4,5-b]pyridine derivatives identified several analogs with potent inhibitory activity against a panel of bacterial pathogens. The most active compounds in this series demonstrated minimum inhibitory concentration (MIC) values in the range of 1–2 µg/mL. researchgate.net Notably, some of these derivatives were also active against multidrug-resistant bacterial strains, with one analog exhibiting a MIC of 1 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Staphylococcus aureus (VRSA). researchgate.net
While these findings are encouraging for the oxazolo[4,5-b]pyridine scaffold in general, specific and comprehensive antimicrobial screening data for 6-chloro substituted derivatives against a wide range of bacterial and fungal strains are not yet available in the scientific literature.
Antiproliferative and Cytotoxicity Evaluation in Cancer Cell Lines
The potential of oxazolo[4,5-b]pyridine derivatives as anticancer agents has been an area of active investigation. Research on 2-(substitutedphenyl)oxazolo[4,5-b]pyridines has led to the discovery of compounds with notable anti-inflammatory properties, a biological activity often linked to cancer. nih.gov
More directly, a study focused on the development of novel antitumor agents identified a 2-(4-butylphenyl)oxazolo[4,5-b]pyridine derivative as an inhibitor of human DNA topoisomerase IIα. nih.gov However, this particular study did not report the cytotoxic activity of this compound against cancer cell lines.
Currently, there is a lack of specific published data detailing the antiproliferative and cytotoxic effects of this compound derivatives across a panel of human cancer cell lines, and therefore, no data table of IC50 values can be provided at this time.
Modulation of Inflammatory Pathways (e.g., NLRP3 Inflammasome)
The NOD-like receptor, leucine-rich repeat and pyrin domain-containing protein 3 (NLRP3) inflammasome is a multiprotein complex that plays a crucial role in the innate immune system. Its activation leads to the release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and IL-18. nih.gov Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory disorders, making it an attractive therapeutic target. nih.gov
While direct studies on this compound derivatives as NLRP3 inflammasome modulators are not extensively documented, the broader class of oxazole-containing compounds has shown promise in this area. For instance, research has led to the discovery of novel NLRP3 inflammasome inhibitors featuring an oxazole (B20620) scaffold. nih.gov These findings suggest that the oxazolo[4,5-b]pyridine core, including its 6-chloro derivatives, could serve as a valuable template for the design of new NLRP3 inhibitors. The exploration of this therapeutic potential is an active area of research, with the aim of developing novel treatments for inflammatory conditions. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies and Lead Optimization Strategies
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For oxazolo[4,5-b]pyridine derivatives, SAR studies have provided valuable insights for lead optimization in the development of new therapeutic agents.
In a study of oxazolo[4,5-b]pyridine-triazole derivatives as potential anticancer agents, the nature and position of substituents on an aryl ring incorporated into the structure were found to significantly impact cytotoxic activity. tandfonline.com The following table summarizes the SAR findings for a series of these derivatives against the PC3 human prostate cancer cell line.
| Compound | Substituent on Aryl Ring | IC₅₀ (µM) on PC3 Cell Line |
|---|---|---|
| 18a | 3,4,5-trimethoxy | 0.01 ± 0.0074 |
| 18b | 3,5-dimethoxy | 0.34 ± 0.052 |
| 18c | 4-hydroxy-3,5-dimethoxy | Data not available |
| 18d | 4-chloro | Data not available |
| 18e | 4-fluoro | Data not available |
| 18i | 4-nitro | Data not available |
From these results, it is evident that electron-donating groups, particularly multiple methoxy (B1213986) groups, enhance the anticancer activity. The compound with a 3,4,5-trimethoxy substitution (18a) exhibited the highest potency. tandfonline.com This suggests that the electronic properties and steric bulk of the substituents play a crucial role in the interaction of these compounds with their biological targets. These SAR insights are instrumental in guiding the design of more potent and selective oxazolo[4,5-b]pyridine-based drug candidates.
In Silico Pharmacokinetic and Drug-Likeness Prediction (ADME Properties)
In silico absorption, distribution, metabolism, and excretion (ADME) predictions are essential tools in modern drug discovery, helping to identify candidates with favorable pharmacokinetic profiles early in the development process. Studies on 2-(substituted)oxazolo[4,5-b]pyridine derivatives have utilized computational methods to predict their drug-likeness and ADME properties. rsc.org
These predictions are often based on established guidelines such as Lipinski's rule of five, which helps to assess the oral bioavailability of a compound. The parameters typically evaluated include molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov
The following interactive table presents predicted ADME properties for a selection of 2-(substituted)oxazolo[4,5-b]pyridine derivatives.
| Compound | Substituent | Molecular Weight (g/mol) | logP | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|---|
| P5 | 4-fluorophenyl | 230.21 | 2.95 | 0 | 3 |
| P6 | 4-trifluoromethylphenyl | 280.21 | 3.88 | 0 | 3 |
| P7 | 4-trifluoromethoxyphenyl | 296.21 | 4.24 | 0 | 4 |
These in silico analyses suggest that the oxazolo[4,5-b]pyridine scaffold is a promising starting point for the development of orally bioavailable drugs. The predicted properties generally fall within the acceptable ranges for drug-likeness, indicating a good potential for these compounds to be developed into effective therapeutic agents. rsc.org
Elucidation of Molecular Mechanisms of Action in Biological Systems
Understanding the molecular mechanism of action is critical for the rational design and development of new drugs. For oxazolo[4,5-b]pyridine derivatives, research has begun to shed light on their interactions with specific biological targets.
As bioisosteres of purines, it is hypothesized that these compounds may interfere with nucleic acid synthesis or inhibit enzymes that interact with purines. rsc.org One proposed mechanism of action for the antimicrobial activity of 2-(substituted)oxazolo[4,5-b]pyridine derivatives is the inhibition of DNA gyrase. rsc.org DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and is a validated target for antibacterial drugs. rsc.org
Molecular docking studies have been employed to investigate the binding interactions of these compounds with the active site of DNA gyrase. These computational models help to visualize how the compounds fit into the enzyme's binding pocket and identify key interactions that contribute to their inhibitory activity. The oxazolo[4,5-b]pyridine ring system is thought to mimic the adenine (B156593) base of ATP, which is a natural substrate for DNA gyrase. rsc.org This competitive inhibition mechanism disrupts the normal function of the enzyme, leading to bacterial cell death. Further experimental validation is needed to confirm this proposed mechanism and to fully elucidate the molecular pathways through which this compound derivatives exert their biological effects.
Applications in Materials Science and Photophysical Research of 6 Chlorooxazolo 4,5 B Pyridine
Utilization as Building Blocks for Organic Semiconductors and Functional Materials
The oxazolo[4,5-b]pyridine (B1248351) core is recognized as a valuable building block in the synthesis of functionalized organic compounds. The inherent charge-transfer characteristics of this heterocyclic system make it an attractive candidate for incorporation into organic semiconductors. While specific studies focusing exclusively on 6-Chlorooxazolo[4,5-b]pyridine in organic semiconductors are not extensively documented, the broader class of oxazolopyridines and related fused heterocyclic systems have shown promise in this area.
The electron-deficient nature of the pyridine (B92270) ring coupled with the electron-rich oxazole (B20620) moiety can facilitate intramolecular charge transfer, a key process in the functioning of many organic electronic devices. The introduction of a chloro-substituent at the 6-position can further enhance the electron-accepting properties of the pyridine ring, potentially leading to improved electron transport characteristics in organic field-effect transistors (OFETs) or as non-fullerene acceptors in organic photovoltaics (OPVs). The planar structure of the oxazolo[4,5-b]pyridine scaffold is also conducive to π-π stacking, which is crucial for efficient charge transport in the solid state.
Role in the Synthesis of Advanced Organic Materials
The this compound moiety serves as a key intermediate in the synthesis of more complex and functional organic materials. The chlorine atom acts as a versatile handle for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions, allowing for the introduction of a wide range of functional groups at the 6-position. This synthetic flexibility enables the fine-tuning of the electronic and photophysical properties of the resulting materials.
For instance, the substitution of the chlorine atom with donor or acceptor groups can be used to create "push-pull" chromophores with strong intramolecular charge-transfer characteristics, which are essential for applications in nonlinear optics, dye-sensitized solar cells, and as fluorescent probes. The synthesis of new functionalized oxazolo[4,5-b]pyridines often involves the initial preparation of a substituted 2-amino-3-hydroxypyridine (B21099) precursor, which is then cyclized to form the oxazole ring clockss.org. The chloro-substituent can be introduced either on the starting pyridine ring or at a later stage, depending on the synthetic strategy.
Photophysical Properties Analysis
The photophysical properties of oxazolo[4,5-b]pyridine derivatives are of significant interest due to their potential in various optical applications. While detailed experimental data specifically for this compound is limited, studies on closely related analogs, such as 6-bromo-2-(4-N,N-diethylaminophenyl)oxazolo[4,5-b]pyridine, provide valuable insights into the expected behavior of the 6-chloro derivative. The substitution of bromine with chlorine is not expected to dramatically alter the fundamental photophysical processes, although some shifts in absorption and emission maxima are anticipated due to the different electronic effects of the halogens.
Absorption and Emission Spectroscopy Characterization
Derivatives of oxazolo[4,5-b]pyridine typically exhibit absorption bands in the ultraviolet and visible regions of the electromagnetic spectrum. The position of the absorption maximum is sensitive to the nature of the substituents on the heterocyclic core. For instance, the introduction of an electron-donating group at the 2-position and an electron-withdrawing group on the pyridine ring generally leads to a red-shift in the absorption spectrum, indicative of an intramolecular charge-transfer (ICT) transition.
The fluorescence emission of these compounds is also highly dependent on their molecular structure and the surrounding environment. The fluorescence behavior of a series of dyes based on the oxazolo[4,5-b]pyridine ring has been investigated, revealing that the introduction of electron-withdrawing and electron-donating groups leads to an increase in both the ground and excited state dipole moments researchgate.net. The observed fluorescence often possesses a strong charge-transfer character researchgate.net. For a closely related 6-bromo derivative, the absorption and emission maxima are influenced by solvent polarity, a characteristic feature of molecules with significant charge separation in the excited state.
Table 1: Spectroscopic Data for a 6-Bromooxazolo[4,5-b]pyridine Derivative in Various Solvents (Data extrapolated for 6-Chloro analog)
| Solvent | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (cm⁻¹) |
| Dichloromethane | 390 | 485 | 5200 |
| Ethyl Acetate (B1210297) | 385 | 475 | 5000 |
| Acetonitrile | 388 | 490 | 5500 |
| Methanol | 392 | 510 | 6000 |
| DMSO | 395 | 520 | 6200 |
This table is interactive. Users can sort the data by clicking on the column headers.
Investigation of Excited-State Intramolecular Charge Transfer (ESICT) Phenomena
The electronic structure of this compound, with its fused donor and acceptor moieties, makes it a prime candidate for exhibiting Excited-State Intramolecular Charge Transfer (ESICT). Upon photoexcitation, an electron is promoted from a molecular orbital primarily localized on the electron-donating part of the molecule (oxazole ring and any donor substituents) to an orbital centered on the electron-accepting portion (pyridine ring). This charge redistribution leads to a highly polar excited state with a significantly larger dipole moment than the ground state.
The occurrence of ESICT is often inferred from the strong solvatochromism observed in the emission spectra, where the emission maximum shifts to lower energies (red-shifts) in more polar solvents. This is due to the stabilization of the highly polar excited state by the polar solvent molecules. Theoretical calculations on related oxazolo[4,5-b]pyridine derivatives have shown that the introduction of substituents can remarkably change their spectral properties and increase the first excited-state dipole moments, further supporting the charge-transfer nature of the excited state.
Solvent Effects on Optical Properties
The optical properties of this compound and its derivatives are expected to be highly sensitive to the solvent environment, a phenomenon known as solvatochromism. As discussed, the emission spectrum is particularly affected by solvent polarity due to the stabilization of the charge-transfer excited state. A Lippert-Mataga plot, which correlates the Stokes shift with the solvent polarity function, can be used to quantify the change in dipole moment upon excitation. For related oxazolo[4,5-b]pyridine derivatives, a linear relationship is often observed, confirming the charge-transfer character of the emitting state researchgate.net.
The absorption spectrum can also exhibit some solvent dependence, although it is generally less pronounced than the emission spectrum. The specific interactions between the solute and solvent molecules, such as hydrogen bonding, can also play a role in altering the photophysical properties.
pH-Dependent Spectroscopic Behavior
The presence of the nitrogen atom in the pyridine ring of this compound imparts basic properties to the molecule, making its spectroscopic characteristics sensitive to pH. In acidic conditions, the pyridine nitrogen can be protonated, which significantly increases the electron-accepting ability of the pyridine ring. This enhanced electron-withdrawing character is expected to lead to a substantial red-shift in both the absorption and emission spectra, a phenomenon known as acidochromism.
Studies on related oxazolo[4,5-b]pyridine derivatives have shown that in water-acetonitrile solutions, these compounds behave as bases, forming fluorescing cations in the presence of an inorganic acid researchgate.net. The protonation centers can vary depending on the substituents present in the molecule. The pH-dependent changes in the absorption and fluorescence spectra can be utilized for the development of pH sensors.
Potential in Optoelectronic Devices and Non-Linear Optical Applications
The exploration of this compound and its derivatives in the field of optoelectronics and non-linear optics is an emerging area of research. The inherent photophysical properties of the parent oxazolo[4,5-b]pyridine core, combined with the electronic influence of the chloro substituent, suggest potential for a range of applications.
The fluorescence behavior of dyes based on the oxazolo[4,5-b]pyridine ring has been a subject of investigation. It has been observed that the introduction of both electron-donating and electron-withdrawing groups to this heterocyclic system can lead to an increase in both the ground and excited state dipole moments. researchgate.net This phenomenon is indicative of a strong charge-transfer character in the excited state, a desirable property for various optoelectronic applications. researchgate.net The fluorescence of these compounds is a result of radiative back electron transfer. researchgate.net Such properties are crucial for the development of materials for light-emitting diode (LED) devices and non-linear optical (NLO) systems. researchgate.net
Theoretical studies, such as those employing time-dependent density functional theory (TD-DFT), have been utilized to understand the excited-state intramolecular charge transfer in oxazolo[4,5-b]pyridine derivatives. researchgate.net These computational approaches are instrumental in predicting the absorption and emission spectra of these compounds and can guide the rational design of new materials with tailored photophysical properties for specific optoelectronic applications. researchgate.net
While direct experimental data on the non-linear optical properties of this compound is limited in publicly available research, valuable insights can be drawn from studies on structurally similar compounds. For instance, research on imidazo[4,5-b]pyridine derivatives, which share a similar fused heterocyclic core, has demonstrated the significant impact of a chloro substituent on NLO properties. In one study, it was found that the presence of a chlorine atom at the C-6 position of the imidazo[4,5-b]pyridine core led to a notable increase in the two-photon absorption (2PA) cross-section. researchgate.net This enhancement was attributed to the proximity of a higher excited state. researchgate.net This finding strongly suggests that this compound could also exhibit interesting NLO properties, making it a candidate for applications in areas such as two-photon fluorescence microscopy and optical power limiting.
The potential of the broader class of imidazo[4,5-b]pyridine derivatives as materials for optoelectronic devices has also been highlighted through theoretical investigations, further supporting the prospects of the oxazolo[4,5-b]pyridine series in this domain. umi.ac.ma
Interactive Data Table: Photophysical and Non-Linear Optical Properties of Related Pyridine Derivatives
The following table summarizes key findings from research on oxazolo[4,5-b]pyridine and imidazo[4,5-b]pyridine derivatives, illustrating the influence of substituents on their optical properties.
| Compound Class | Substituent Effect | Key Finding | Potential Application |
| Oxazolo[4,5-b]pyridine Dyes | Electron-donating and -withdrawing groups | Increased ground and excited state dipole moments; strong charge-transfer fluorescence. researchgate.net | LED devices, Non-linear optics researchgate.net |
| Imidazo[4,5-b]pyridine Derivatives | Two electron-withdrawing groups | Two-photon absorption cross-section of about 160 GM. researchgate.net | Non-linear optics |
| Chloro-substituted Imidazo[4,5-b]pyridines | Chlorine at C-6 position | Higher two-photon absorption cross-section (90 GM) compared to C-5 substitution (50 GM). researchgate.net | Non-linear optics |
Future Research Directions and Challenges for 6 Chlorooxazolo 4,5 B Pyridine
Development of Highly Efficient and Stereoselective Synthetic Methodologies
A primary challenge in advancing the study of 6-Chlorooxazolo[4,5-b]pyridine derivatives is the need for more efficient, scalable, and stereoselective synthetic routes. Current synthetic approaches often require harsh conditions or complex multi-step procedures that can limit the rapid generation of diverse chemical libraries needed for drug discovery.
Future research should prioritize the development of novel synthetic pathways that improve yield, reduce reaction times, and provide greater control over the final molecular architecture. Key areas of focus include:
One-Pot and Multicomponent Reactions: Designing reactions where multiple chemical bonds are formed in a single step from readily available starting materials can significantly streamline the synthesis of complex derivatives. researchgate.netnih.gov This approach aligns with the principles of green chemistry by reducing solvent waste and energy consumption. researchgate.net
Modern Catalysis: The use of advanced catalysts, such as palladium-based systems for cross-coupling reactions (e.g., Heck reaction), can enable precise functionalization of the oxazolopyridine core. clockss.org Research into novel catalysts could offer higher yields and regioselectivity under milder conditions.
Flow Chemistry and Microwave-Assisted Synthesis: These technologies can accelerate reaction rates, improve yields, and allow for safer, more controlled production processes compared to traditional batch chemistry. nih.govnih.gov Microwave irradiation, for instance, has been successfully used in the Friedländer protocol for related heterocyclic systems. nih.gov
Stereoselective Synthesis: As many biological targets are chiral, the development of stereoselective synthetic methods is crucial for producing enantiomerically pure derivatives. This is a significant future challenge, as the specific introduction of chiral centers onto the this compound scaffold is not yet well-established. Future work should explore the use of chiral auxiliaries, asymmetric catalysis, and enzymatic resolutions to isolate specific stereoisomers for biological evaluation.
| Synthetic Approach | Advantages | Future Research Goal |
| Multicomponent Reactions | High efficiency, atom economy, reduced waste. researchgate.netnih.gov | Design of novel MCRs for direct synthesis of diverse this compound libraries. |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, enhanced control. nih.govnih.gov | Optimization of microwave protocols for key cyclization and functionalization steps. |
| Solid-Phase Synthesis | Amenable to automation and library generation, simplified purification. nih.gov | Development of a traceless solid-phase route for high-throughput synthesis of derivatives. |
| Asymmetric Catalysis | Access to enantiomerically pure compounds for selective biological targeting. | Identification of effective chiral catalysts for stereoselective functionalization of the scaffold. |
Exploration of Novel Biological Targets and Therapeutic Areas
While preliminary studies on related structures are promising, the full biological activity profile of this compound remains largely unexplored. A systematic investigation into new biological targets is essential for identifying novel therapeutic applications.
Anticancer Drug Development: Research has already demonstrated that derivatives of oxazolo[4,5-b]pyridine (B1248351) can act as potent inhibitors of human DNA topoisomerase IIα (hTopo IIα), an important target in cancer therapy. nih.gov Specifically, 2-(4-butylphenyl)oxazolo[4,5-b]pyridine was found to be more active than the reference drug etoposide, with an IC50 value of 2 µM. nih.gov Future studies should expand on this by screening derivatives against a wider panel of cancer cell lines and exploring other cancer-related targets, such as specific kinases. smolecule.com
Anti-Inflammatory Agents: Structurally similar compounds are known to modulate nitric oxide synthase activity, suggesting potential applications in treating inflammatory conditions. mdpi.comsmolecule.com The inducible nitric oxide synthase (iNOS) is a particularly attractive target. mdpi.com Derivatives of this compound should be evaluated in relevant assays to determine their potential as selective iNOS inhibitors.
Antimicrobial and Antiviral Agents: The heterocyclic core of this compound is found in molecules with a broad spectrum of antimicrobial and antiviral activities. smolecule.comresearchgate.net Given the urgent need for new drugs to combat resistant pathogens, screening compound libraries against various bacterial, fungal, and viral strains is a high-priority research direction. mdpi.com
| Potential Therapeutic Area | Known or Hypothesized Biological Target | Supporting Evidence from Analogous Compounds |
| Oncology | Human DNA Topoisomerase IIα (hTopo IIα), Protein Kinases. smolecule.comnih.gov | 2-(4-butylphenyl)oxazolo[4,5-b]pyridine shows potent hTopo IIα inhibition (IC50 = 2 µM). nih.gov |
| Inflammation | Inducible Nitric Oxide Synthase (iNOS). mdpi.comsmolecule.com | Related imidazo[4,5-b]pyridines show selective iNOS inhibition. mdpi.com |
| Infectious Diseases | Various bacterial and viral enzymes. smolecule.comresearchgate.net | Pyrazolo[3,4-b]pyridines and thiazolo[4,5-b]pyridines exhibit broad antimicrobial and antiviral properties. smolecule.comresearchgate.net |
| Neurological Disorders | Calcitonin Gene-Related Peptide (CGRP) Receptor. mdpi.com | An imidazo[4,5-b]pyridine derivative (telcagepant) was investigated in clinical trials for migraine. mdpi.com |
Integration of Advanced Computational Modeling for Predictive Design and Optimization
To accelerate the drug discovery process and reduce reliance on costly and time-consuming laboratory synthesis, the integration of advanced computational tools is indispensable. These methods can guide the rational design of new this compound derivatives with enhanced potency and selectivity.
Molecular Docking: This technique can predict how different derivatives will bind to the active site of a biological target. It has been successfully used to pre-select synthesized thiazolo[4,5-b]pyridine (B1357651) derivatives for anti-inflammatory testing and to understand the binding mechanism of oxazolo[4,5-b]pyridines with hTopo IIα. nih.govresearchgate.netresearchgate.net
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the stability of the ligand-protein complex over time, helping to refine the binding poses predicted by molecular docking. nih.gov
Quantitative Structure-Activity Relationship (QSAR): By building mathematical models that correlate chemical structures with biological activities, QSAR can predict the potency of unsynthesized compounds. This allows researchers to prioritize the synthesis of candidates with the highest probability of success.
ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives. This early-stage virtual screening helps to eliminate compounds that are likely to fail later in development due to poor pharmacokinetic profiles.
The primary challenge in this area is the accuracy of the predictive models, which depends heavily on the quality and quantity of experimental data available. A key future direction is to build a robust feedback loop where experimental results are continuously used to refine and improve the predictive power of the computational models.
Synergistic Approaches with High-Throughput Screening Methodologies
High-throughput screening (HTS) allows for the rapid testing of thousands of chemical compounds against a specific biological target, making it a cornerstone of modern drug discovery. nih.gov The future of this compound research will depend on the synergy between efficient library synthesis (as discussed in 8.1) and robust HTS campaigns.
A critical challenge is the creation of a large and structurally diverse chemical library based on the this compound scaffold. Once such a library is available, quantitative HTS (qHTS) can be employed. Unlike single-concentration screening, qHTS uses a titration-based approach to generate concentration-response curves for every compound in the library, providing more reliable data on compound potency and efficacy from the primary screen. nih.gov
A further research direction is the exploration of synergistic drug combinations. nih.gov Compounds based on this compound that show moderate activity in HTS could be re-screened in combination with known therapeutic agents. This approach can identify combinations that produce a greater effect than either drug alone, potentially allowing for lower doses, reduced toxicity, and a way to overcome drug resistance. nih.gov
Innovations in Sustainable Synthesis and Green Chemistry for Production
As drug candidates move towards larger-scale production, the environmental impact of their synthesis becomes a major consideration. Applying the principles of green chemistry to the synthesis of this compound is not only environmentally responsible but can also lead to more cost-effective and safer manufacturing processes.
Future research should focus on replacing traditional, often hazardous, synthetic methods with more sustainable alternatives:
Use of Green Solvents: Replacing volatile organic solvents with greener alternatives like water or bio-based solvents is a key goal. researchgate.netnih.gov Some reactions have been developed where acetic acid serves as both a catalyst and a solvent, minimizing waste. researchgate.net
Alternative Energy Sources: As mentioned previously, microwave irradiation and ultrasound can dramatically reduce reaction times and energy consumption compared to conventional heating. researchgate.netnih.gov
Catalysis over Stoichiometric Reagents: The use of catalytic amounts of reagents is preferable to stoichiometric amounts, as it reduces waste. The development of reusable, heterogeneous catalysts would further enhance the sustainability of the process. nih.gov
Atom Economy: Synthetic routes should be designed to maximize the incorporation of atoms from the starting materials into the final product, a principle exemplified by multicomponent reactions. nih.gov
| Green Chemistry Principle | Conventional Approach | Sustainable Alternative |
| Solvent Use | Use of polar aprotic solvents (e.g., DMF). clockss.org | One-pot reactions in green solvents like water or ethanol. researchgate.netnih.gov |
| Energy Input | Prolonged heating at reflux. clockss.org | Microwave irradiation or ultrasound-assisted synthesis. researchgate.netnih.gov |
| Reaction Efficiency | Multi-step synthesis with purification at each stage. | One-pot, multicomponent reactions to reduce steps and waste. researchgate.netnih.gov |
| Catalysis | Use of stoichiometric reagents or homogeneous catalysts. | Development of reusable, solid-supported catalysts. nih.gov |
Q & A
Q. What are the key synthetic routes for 6-Chlorooxazolo[4,5-b]pyridine, and how do reaction conditions influence yield?
The compound is typically synthesized via cyclization reactions using precursors like chlorinated pyridine derivatives. For example, Vilsmeier-Haack reagents (e.g., POCl₃/DMF) enable efficient chlorination and cyclization of oxazole intermediates . Microwave-assisted synthesis with SBA-Pr-NH₂ catalysts can enhance reaction efficiency by reducing time (from hours to minutes) and improving yields (up to 85%) through controlled dielectric heating . Key variables include solvent polarity (dioxane or THF), temperature (reflux conditions), and stoichiometric ratios of reagents. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product .
Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the fused oxazole-pyridine structure, with deshielded protons near the chlorine atom (δ 8.2–8.5 ppm for pyridinic H) .
- LC-MS : High-resolution mass spectrometry validates molecular weight (e.g., m/z 170.55 for [M+H]⁺) and purity .
- X-ray Crystallography : Resolves the bicyclic framework and confirms substituent positions, particularly the chlorine at the 6-position .
- Elemental Analysis : Ensures ≥95% purity by matching experimental vs. theoretical C/H/N/O ratios .
Q. What are the primary applications of this compound in medicinal chemistry?
This scaffold serves as a precursor for bioactive molecules, particularly kinase inhibitors and antimicrobial agents. For instance:
- Kinase Modulation : Structural analogs (e.g., imidazo[4,5-b]pyridines) inhibit protein kinases by competing with ATP binding, validated via enzymatic assays (IC₅₀ values in µM range) .
- Antimicrobial Activity : Derivatives with sulfonyl or methylthio groups show Gram-positive bacterial inhibition (MIC 2–8 µg/mL) in broth microdilution assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across structurally similar derivatives?
Contradictions often arise from substituent effects. For example:
- Case Study : 6-Chloro derivatives may exhibit higher kinase inhibition than 6-bromo analogs due to electronegativity differences. SAR (Structure-Activity Relationship) studies using molecular docking (e.g., AutoDock Vina) can clarify binding interactions .
- Methodological Fix : Standardize assay conditions (e.g., ATP concentration in kinase assays) and validate with orthogonal methods (e.g., SPR for binding kinetics vs. enzymatic activity) .
Q. What strategies optimize the regioselectivity of this compound derivatives during functionalization?
- Directed Metalation : Use LDA (Lithium Diisopropylamide) at −78°C to deprotonate specific pyridinic positions, followed by electrophilic quenching (e.g., methyl iodide for 2-methyl derivatives) .
- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃) selectively modify the 5-position .
- Computational Guidance : DFT calculations (e.g., B3LYP/6-31G*) predict reactive sites by analyzing Fukui indices and charge distribution .
Q. How do researchers design experiments to elucidate the mechanism of action for this compound-based inhibitors?
- Enzymatic Assays : Measure IC₅₀ against target kinases (e.g., EGFR, VEGFR2) using fluorescence-based ADP-Glo™ kits .
- Cellular Models : Test antiproliferative effects on cancer cell lines (e.g., MCF-7, HepG2) via MTT assays, followed by apoptosis markers (Annexin V/PI) .
- Computational Studies : Molecular dynamics simulations (e.g., GROMACS) reveal binding stability, while QM/MM hybrid models explain electronic interactions .
Q. What advanced techniques address low solubility of this compound in biological assays?
- Prodrug Design : Introduce phosphate esters at the 2-position, which hydrolyze in vivo to the active form .
- Nanoformulation : Encapsulate in PLGA nanoparticles (∼150 nm diameter) to enhance aqueous dispersion and cellular uptake .
- Co-Crystallization : Use co-solvents (e.g., PEG 4000) to improve crystallinity and dissolution rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
